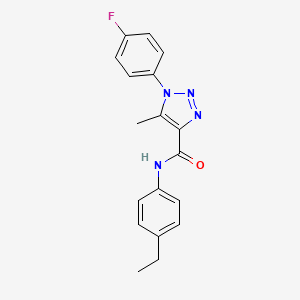

![molecular formula C27H23FN4O4 B2532756 2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile CAS No. 873571-79-0](/img/structure/B2532756.png)

2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and techniques. In the case of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, the synthesis was achieved through the Gewald synthesis technique. This method typically involves the reaction of a ketone, in this case, 1-(3-fluoro-4-methoxyphenyl)ethanone, with malononitrile and sulfur powder in the presence of a mild base. The resulting intermediate was further reacted with 1,3-disubstituted pyrazole-4-carboxaldehyde to produce novel Schiff bases. These Schiff bases were synthesized using the Vilsmeier-Haack reaction, which is known for forming aldehyde groups in substrates that contain active methylene groups .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques. Elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry were employed to establish the structure of the novel compounds. These techniques are crucial for verifying the expected molecular framework and functional groups present in the synthesized molecules .

Chemical Reactions Analysis

The novel Schiff bases synthesized in the study were screened for their antimicrobial activity. Schiff bases are known for their biological activity, and the synthesized compounds were evaluated in vitro for their effectiveness against various microbial strains. Compounds 5a, 5c, 5f, and 5h exhibited excellent activity compared to other derivatives, while the remaining derivatives showed moderate activity. This suggests that the chemical structure of these compounds plays a significant role in their antimicrobial properties .

Physical and Chemical Properties Analysis

The thermal decomposition of a related spirooxindole compound, 2’-amino-6’-(1H-indol-3-yl)-1-methyl-2-oxospiro[indoline-3,4’-pyran]-3’,5’-dicarbonitrile, was studied under non-isothermal conditions in a nitrogen atmosphere. The kinetics of the decomposition process were analyzed using both model-free and model-fitting methods. The Friedman isoconversional analysis indicated that the decomposition followed a single-step mechanism. Understanding the thermal behavior of such compounds is essential for their practical application and stability assessment .

Scientific Research Applications

Synthetic Methods and Chemical Reactions

Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines : The reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents affords corresponding 4H-pyrano[3,2-c]pyridines, demonstrating a pathway for synthesizing complex pyridine derivatives, which may include compounds similar to the one (Mekheimer, Mohamed, & Sadek, 1997).

Novel Schiff Bases Synthesis : Utilizing aminothiophene derivatives, including synthesis techniques like the Gewald synthesis, to create novel Schiff bases, showcasing methodologies applicable to the synthesis of a wide range of nitrogen-containing heterocycles (Puthran et al., 2019).

One-Pot Synthesis Techniques : Employing nano-catalysts for the synthesis of complex organic compounds, such as 1-(α-Aminoalkyl)-2-naphthols, indicates the potential for innovative synthesis approaches for complex structures like the compound (Goudarziafshar, Moosavi-Zare, & Khazael, 2021).

Structural Analysis and Characterization

- X-Ray Crystallography : The crystal structure analysis of related compounds, identifying intramolecular hydrogen bonding and spatial arrangement, provides a foundation for understanding the structural characteristics of complex heterocyclic compounds (Ganapathy et al., 2015).

Biological Activities

Antimicrobial Activity : Synthesis and evaluation of Schiff bases and cyanopyridine derivatives demonstrate significant antimicrobial activities, highlighting the potential therapeutic applications of structurally complex pyridine derivatives (Dangar, Borkhataria, & Shah, 2014).

Anticancer and Antidiabetic Activities : Investigating spirothiazolidines analogs for their anticancer and antidiabetic effects, revealing the potential of complex heterocyclic compounds in the development of new therapeutic agents (Flefel et al., 2019).

Corrosion Inhibition : Pyranopyrazole derivatives have been studied for their effectiveness as corrosion inhibitors, suggesting the utility of complex pyridine derivatives in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name |

2'-amino-1-[(4-fluorophenyl)methyl]-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O4/c1-16-13-22-23(25(33)31(16)11-12-35-2)27(20(14-29)24(30)36-22)19-5-3-4-6-21(19)32(26(27)34)15-17-7-9-18(28)10-8-17/h3-10,13H,11-12,15,30H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXADIFZZWIAEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)N1CCOC)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)C(=C(O2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2532675.png)

![1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2532677.png)

![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B2532679.png)

![5-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2532681.png)

![6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2532683.png)

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2532686.png)

![3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2532687.png)

![methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate](/img/structure/B2532689.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)

![{[1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2532695.png)